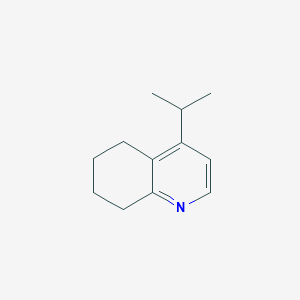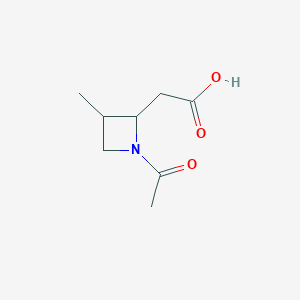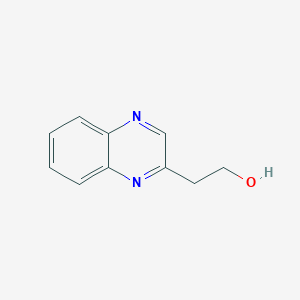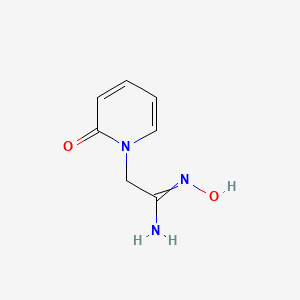
N'-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound is known for its unique structure, which includes a pyridine ring and an ethanimidamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide typically involves the reaction of 2-oxopyridine with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of N’-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N’-hydroxy-2-(2-oxopyridin-1-yl)ethanoic acid.
Reduction: Reduction of the compound can lead to the formation of N’-hydroxy-2-(2-hydroxypyridin-1-yl)ethanimidamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: N’-hydroxy-2-(2-oxopyridin-1-yl)ethanoic acid.
Reduction: N’-hydroxy-2-(2-hydroxypyridin-1-yl)ethanimidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of metalloproteases, inhibiting their activity and preventing the breakdown of proteins. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-2-(2-oxopyrrolidin-1-yl)ethanimidamide: Similar structure but with a pyrrolidine ring instead of a pyridine ring.
N’-hydroxy-2-(2-oxopyridin-1-yl)ethanoic acid: An oxidized derivative of the compound.
Uniqueness
N’-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to inhibit metalloproteases makes it a valuable compound in scientific research, particularly in the fields of biology and medicine .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide |
InChI |
InChI=1S/C7H9N3O2/c8-6(9-12)5-10-4-2-1-3-7(10)11/h1-4,12H,5H2,(H2,8,9) |
InChI Key |
UCSPTQJZYRZFDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



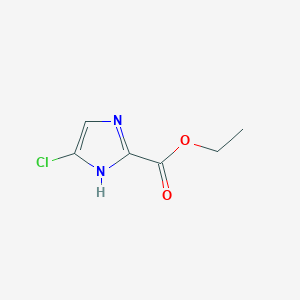



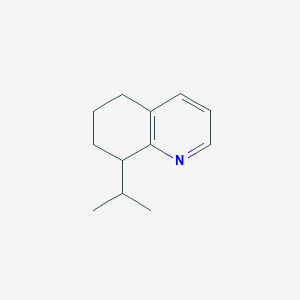
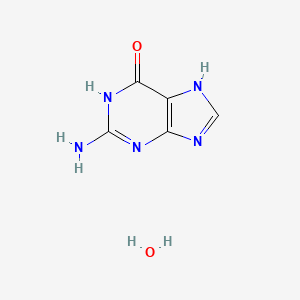


![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)

